Methyl 4-((2-ethyl-5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)methyl)benzoate
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Overview
Description
Methyl 4-((2-ethyl-5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)methyl)benzoate is a complex organic compound with the molecular formula C19H21N3O2. This compound is part of the pyrazolo[1,5-a]pyrimidine family, known for its diverse applications in medicinal chemistry and material science due to its unique structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-((2-ethyl-5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)methyl)benzoate typically involves the cyclocondensation of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems . This reaction is often carried out under microwave irradiation to enhance efficiency and yield .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale cyclocondensation reactions under controlled conditions to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-((2-ethyl-5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)methyl)benzoate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen into the molecule.
Reduction: Commonly involves reducing agents to remove oxygen or add hydrogen.
Substitution: This reaction involves replacing one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .
Scientific Research Applications
Methyl 4-((2-ethyl-5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)methyl)benzoate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Industry: Utilized in the development of new materials with unique photophysical properties.
Mechanism of Action
The mechanism of action of Methyl 4-((2-ethyl-5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)methyl)benzoate involves its interaction with specific molecular targets, such as enzymes. The compound’s structure allows it to bind to the active sites of these enzymes, inhibiting their activity and thereby exerting its biological effects . The pathways involved often include the inhibition of enzyme-mediated reactions crucial for cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-((2-Ethyl-5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)methyl)phenyl)-5-(piperidin-4-yl)-1,3,4-oxadiazole
- Methyl 5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate
Uniqueness
Methyl 4-((2-ethyl-5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)methyl)benzoate is unique due to its specific structural configuration, which imparts distinct photophysical properties and biological activities.
Properties
Molecular Formula |
C19H21N3O2 |
---|---|
Molecular Weight |
323.4 g/mol |
IUPAC Name |
methyl 4-[(2-ethyl-5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)methyl]benzoate |
InChI |
InChI=1S/C19H21N3O2/c1-5-17-16(18-20-12(2)10-13(3)22(18)21-17)11-14-6-8-15(9-7-14)19(23)24-4/h6-10H,5,11H2,1-4H3 |
InChI Key |
YGNGIPWDVKEVMV-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN2C(=CC(=NC2=C1CC3=CC=C(C=C3)C(=O)OC)C)C |
Origin of Product |
United States |
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